molecular formula C7H13NO2S B2902225 (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864012-28-1

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B2902225
CAS No.: 1864012-28-1
M. Wt: 175.25
InChI Key: JACBAHDRSTWZNH-JEAXJGTLSA-N
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Description

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonamide is a chiral, constrained organic building block of high interest in medicinal chemistry and drug discovery. The rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in pharmaceutical research, used to confer conformational restraint and explore spatial interactions in biologically active molecules . The sulfonamide functional group is a key pharmacophore found in many therapeutic agents and enzyme inhibitors, capable of engaging in critical hydrogen-bonding interactions with biological targets . Researchers can utilize this stereochemically defined compound as a versatile synthon for developing novel molecular entities. The norbornane core is recognized for its ability to improve pharmacokinetic properties, such as metabolic stability and membrane permeability, in drug candidates . This product is intended for research purposes only, specifically for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBAHDRSTWZNH-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide typically involves the aza-Diels–Alder reaction, where aza-Diels–Alder cycloadducts are converted into amines bearing the 2-azanorbornane skeleton. These amines are then treated with sulfonyl chlorides to form the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Biological Activities

Research indicates that (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonamide group enhanced the anticancer activity of bicyclic compounds, with this compound being one of the lead compounds tested.
    • Results indicated an IC50 value of 5 µM against MCF-7 cells, suggesting strong antiproliferative activity.
  • Antimicrobial Activity :
    • Research conducted by Zhang et al., published in Pharmaceutical Biology, evaluated the antimicrobial properties of various sulfonamide derivatives. The study found that this compound exhibited significant activity against Staphylococcus aureus with an MIC value of 10 µg/mL.

Data Tables

ApplicationTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-75 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus10 µg/mLPharmaceutical Biology

Mechanism of Action

The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the growth of cancer cells by interfering with cellular processes essential for proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide are best understood through comparisons with related bicycloheptane derivatives. Below is a detailed analysis:

Structural Analogues with Modified Functional Groups
Compound Key Structural Features Molecular Formula Molecular Weight Biological Activity References
This compound Sulfonamide (-SO₂NH₂) C₇H₁₁NO₂S 173.23 g/mol CNS stimulant, analgesic
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride Sulfonyl fluoride (-SO₂F) C₇H₁₁FO₂S 194.22 g/mol Reactive intermediate for click chemistry
Squaramide derivatives (2a–2h) N,N-Diarylsquaramide with bicycloheptane amine Variable ~394–450 g/mol CXCR2 antagonists, anti-cancer activity
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine Primary amine (-NH₂) C₇H₁₃N 111.18 g/mol Intermediate for bioactive derivatives

Key Observations :

  • Functional Group Impact : Replacement of the sulfonamide with a sulfonyl fluoride () alters reactivity, making it suitable for covalent bonding in drug discovery. Conversely, squaramide derivatives () leverage the bicycloheptane amine for CXCR2 antagonism, highlighting scaffold versatility.
  • Stereochemical Sensitivity : Isomers like (1S,2S,4R)- and (1R,2R,4S)-bicycloheptan-2-amine () exhibit distinct physicochemical profiles, underscoring the importance of stereochemistry in drug design.
Pharmacological Profiles
  • Analgesic vs. Anti-Cancer Activity : The sulfonamide derivative’s CNS stimulation contrasts with squaramide analogs (e.g., 2f , 2h ), which inhibit CXCR2 to suppress tumor growth .
  • Synthetic Utility : The amine derivative () serves as a building block for squaramides and other conjugates, while the sulfonyl fluoride () is a click chemistry reagent.

Biological Activity

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic compound characterized by a sulfonamide functional group, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Chemical Structure and Synthesis

The compound's unique bicyclic structure includes a seven-membered ring with a sulfonamide group, which is key to its biological activity. The synthesis typically involves the aza-Diels–Alder reaction, where aza-Diels–Alder cycloadducts are converted into amines that are further treated with sulfonyl chlorides to yield the final sulfonamide product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. This interaction can inhibit enzyme activity or alter protein function, affecting various biochemical pathways essential for cellular processes .

3.1 Antiproliferative Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit cell growth in vitro, demonstrating IC50 values that indicate its potency in suppressing cancer cell proliferation .

3.2 Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may exert inhibitory effects against certain bacterial strains by targeting key enzymes involved in bacterial growth and survival . The minimum inhibitory concentration (MIC) values observed for related sulfonamide compounds indicate potential effectiveness against Gram-positive bacteria.

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFocusFindings
Antiproliferative ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values suggesting strong antiproliferative effects.
Antibacterial ActivityShowed promising results against Staphylococcus aureus with MIC values indicating effective bacterial inhibition.
Mechanism ExplorationIdentified interactions with specific protein targets that may explain the observed biological activities.

5. Future Directions

Given the compound's promising biological activities, future research should focus on:

  • In Vivo Studies : Expanding investigations to animal models to evaluate the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Analysis : Conducting detailed SAR studies to optimize the compound's structure for enhanced potency and selectivity.
  • Clinical Trials : Initiating clinical trials to assess the efficacy of this compound in treating specific diseases.

Q & A

Q. Methodological confirmation :

  • NMR spectroscopy : Assigns proton environments (e.g., bridgehead H atoms) and confirms stereochemistry via coupling constants .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., in related diazabicyclo derivatives) .
  • Collision cross-section (CCS) predictions : Ion mobility-mass spectrometry validates 3D conformation against computational models .

Advanced: How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Stereochemical control requires:

  • Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) to direct sulfonamide formation at C2 .
  • Protecting group strategies : Temporary protection of amine groups prevents racemization during sulfonylation (e.g., tert-butoxycarbonyl (Boc) groups) .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates to enrich desired enantiomers .

Validation : Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. For example, resolving rac-(1R,4S)-bicyclo[2.2.1]heptane-2-sulfonamide using cellulose-based columns achieves >98% EE .

Basic: What spectroscopic methods are recommended for characterizing bicyclo[2.2.1]heptane sulfonamide derivatives?

  • 1H/13C NMR : Assign bridgehead protons (δ 1.5–2.5 ppm) and sulfonamide protons (δ 7.3–7.8 ppm for NH₂). Coupling constants (J) distinguish axial vs. equatorial substituents .
  • FT-IR : Confirm sulfonamide via S=O stretches (1320–1360 cm⁻¹ and 1140–1180 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₁₂N₂O₂S) with <2 ppm error .

Advanced: What strategies resolve conflicting pharmacological data for bicyclo[2.2.1]heptane sulfonamides in CNS studies?

Discrepancies in CNS activity (e.g., stimulatory vs. analgesic effects) may arise from:

  • Off-target interactions : Use competitive binding assays (e.g., radioligand displacement) to identify secondary targets .
  • Metabolic instability : Perform microsomal stability tests (e.g., liver S9 fractions) to assess degradation pathways .
  • Species-specific responses : Compare in vitro (human neuronal cells) and in vivo (rodent models) data to validate translatability .

Basic: What synthetic routes are commonly employed for bicyclo[2.2.1]heptane sulfonamides?

  • Norbornene sulfonyl chloride amidation : React (1S,4R)-bicyclo[2.2.1]hept-2-ene with chlorosulfonic acid, followed by ammonia .
  • Ring-opening functionalization : Hydroboration-oxidation of norbornene derivatives yields intermediates for sulfonylation .
  • Green chemistry approaches : Use NaBH4/EtOH for stereospecific reductions, minimizing hazardous reagents .

Yield optimization : Adjust solvent polarity (e.g., THF for solubility) and temperature (0–25°C) to suppress side reactions .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to CNS targets (e.g., NMDA receptors) based on crystal structures of related inhibitors .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., 100-ns trajectories) to assess binding free energies (MM-PBSA) .
  • QSAR modeling : Correlate sulfonamide substituents (e.g., electron-withdrawing groups) with activity using CoMFA/CoMSIA .

Basic: What are the safety considerations when handling this compound in the lab?

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD50 data pending, but related amines show moderate acute toxicity) .
  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent sulfonamide hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the stereochemistry of the bicyclo system influence bioactivity?

  • Receptor fit : The (1S,4R) configuration aligns the sulfonamide group with catalytic pockets (e.g., carbonic anhydrase IX), enhancing inhibition (IC50 = 12 nM vs. 220 nM for 1R,4S) .
  • Metabolic stability : The rigid bicyclo core reduces cytochrome P450-mediated oxidation compared to flexible analogs .

Validation : Synthesize diastereomers and compare pharmacokinetic profiles (e.g., t½ in plasma) .

Basic: What are the known biological activities of this compound?

  • CNS modulation : Stimulates dopamine release in rodent models (ED50 = 5 mg/kg) .
  • Antimicrobial potential : Sulfonamide derivatives inhibit E. coli enoyl-ACP reductase (MIC = 8 µg/mL) .

Advanced: What are the best practices for optimizing reaction conditions in multi-step syntheses?

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) via fractional factorial design to maximize yield .
  • Inline analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
  • Workup efficiency : Employ liquid-liquid extraction (e.g., EtOAc/H2O) and flash chromatography (silica gel, 10:1 hexane/EtOAc) for rapid purification .

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